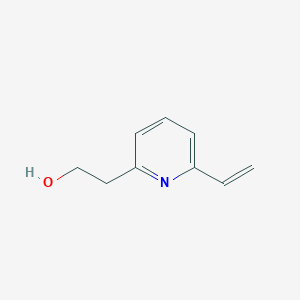
2-(6-Ethenylpyridin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Ethenylpyridin-2-yl)ethanol is an organic compound that features a pyridine ring substituted with an ethenyl group at the 6-position and an ethanol group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethenylpyridin-2-yl)ethanol typically involves the functionalization of pyridine derivatives. One common method includes the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by acetic anhydride to yield 2-substituted pyridines . Another method involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Ethenylpyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides
Major Products Formed
Oxidation: Formation of 2-(6-Ethenylpyridin-2-yl)acetaldehyde or 2-(6-Ethenylpyridin-2-yl)acetone.
Reduction: Formation of 2-(6-Ethylpyridin-2-yl)ethanol.
Substitution: Formation of 2-(6-Ethenylpyridin-2-yl)ethyl halides.
Wissenschaftliche Forschungsanwendungen
2-(6-Ethenylpyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(6-Ethenylpyridin-2-yl)ethanol involves its interaction with specific molecular targets. The compound may act on various enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)ethanol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
2-(6-Bromopyridin-2-yl)ethanol: Contains a bromine atom instead of an ethenyl group, leading to different reactivity and applications.
Uniqueness
2-(6-Ethenylpyridin-2-yl)ethanol is unique due to the presence of both an ethenyl group and an ethanol group on the pyridine ring.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-(6-ethenylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H11NO/c1-2-8-4-3-5-9(10-8)6-7-11/h2-5,11H,1,6-7H2 |
InChI-Schlüssel |
WGABVFKADGOXPL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC(=N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



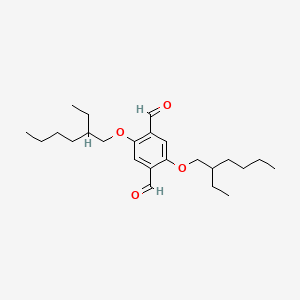
![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)



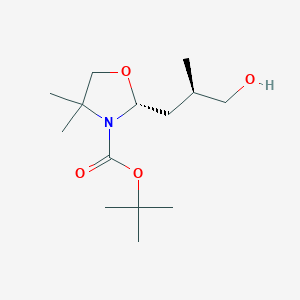

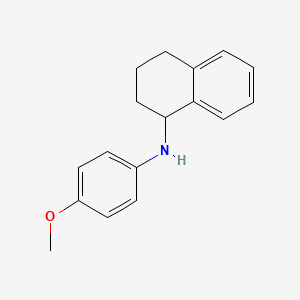

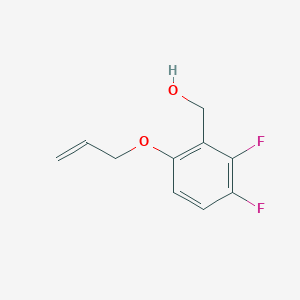

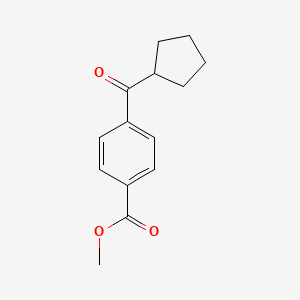
![(3-amino-1-azabicyclo[2.2.2]octan-3-yl) 2,2-diphenylacetate;hydrochloride](/img/structure/B11927036.png)
